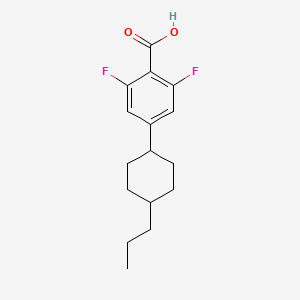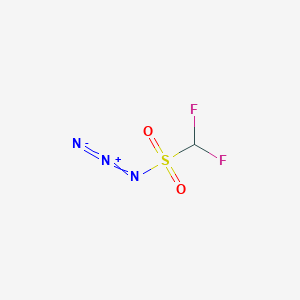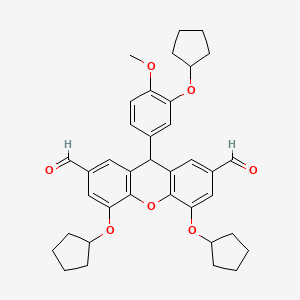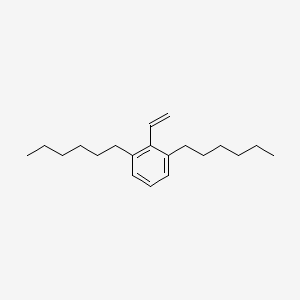
Benzene, 2-ethenyl-1,3-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-ethenyl-1,3-dihexyl- is an organic compound with the molecular formula C20H32. It is a derivative of benzene, where two hydrogen atoms are replaced by ethenyl and dihexyl groups. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-ethenyl-1,3-dihexyl- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl3) as a catalyst. The general reaction scheme is as follows:
Alkylation: Benzene reacts with hexyl chloride in the presence of AlCl3 to form 1,3-dihexylbenzene.
Vinylation: The 1,3-dihexylbenzene is then subjected to a vinylation reaction using acetylene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-ethenyl-1,3-dihexyl- undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of 2-ethyl-1,3-dihexylbenzene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of benzene, 2-ethenyl-1,3-dihexyl-.
Scientific Research Applications
Benzene, 2-ethenyl-1,3-dihexyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzene, 2-ethenyl-1,3-dihexyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The ethenyl group can participate in π-π interactions with other aromatic systems, while the dihexyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-ethenyl-1,3-dimethyl-: Similar structure but with methyl groups instead of hexyl groups.
Benzene, 1-ethenyl-3-ethyl-: Contains an ethyl group instead of hexyl groups.
Styrene: Contains a single ethenyl group attached to benzene.
Uniqueness
Benzene, 2-ethenyl-1,3-dihexyl- is unique due to the presence of long alkyl chains (hexyl groups) which impart distinct hydrophobic properties and influence its chemical reactivity and interactions. This makes it different from other benzene derivatives with shorter alkyl chains or different substituents.
Properties
CAS No. |
214552-91-7 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2-ethenyl-1,3-dihexylbenzene |
InChI |
InChI=1S/C20H32/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2/h6,13,16-17H,3-5,7-12,14-15H2,1-2H3 |
InChI Key |
MBDPPFAYHMZYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC=C1)CCCCCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


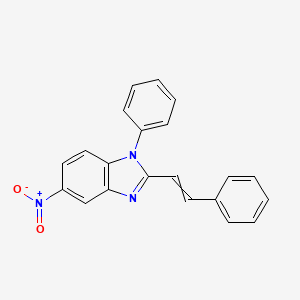
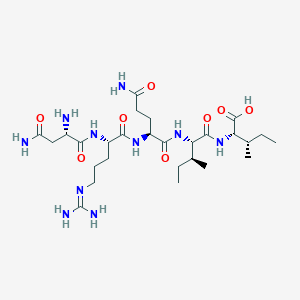

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
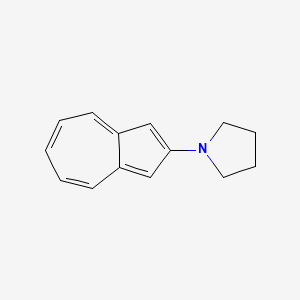


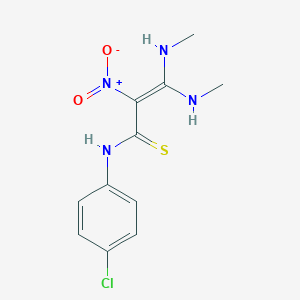
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
